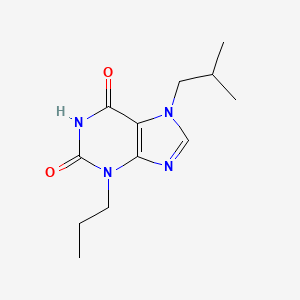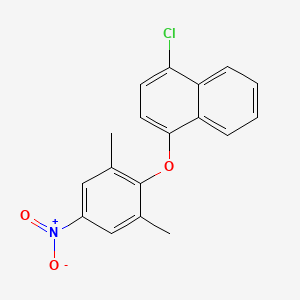
Bayleton BCF
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bayleton BCF, also known as Tris(pentafluorophenyl)borane, is a chemical compound with the formula (C6F5)3B. It is a white, volatile solid that consists of three pentafluorophenyl groups attached to a central boron atom in a paddle-wheel manner. This compound is known for its high thermal stability and strong Lewis acidity, making it an ideal Lewis acid for various applications .
Métodos De Preparación
Bayleton BCF is typically synthesized using a Grignard reagent derived from bromopentafluorobenzene. The reaction involves the following steps:
Preparation of Grignard Reagent: Bromopentafluorobenzene reacts with magnesium to form pentafluorophenylmagnesium bromide.
Reaction with Boron Trichloride: The Grignard reagent then reacts with boron trichloride to produce this compound and magnesium bromide chloride as a byproduct.
The reaction can be represented as: [ 3C_6F_5MgBr + BCl_3 \rightarrow (C_6F_5)_3B + 3MgBrCl ]
Análisis De Reacciones Químicas
Bayleton BCF undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form boron trifluoride and pentafluorophenyl radicals.
Reduction: Reduction reactions can lead to the formation of boron hydrides.
Substitution: Substitution reactions often involve the replacement of one or more pentafluorophenyl groups with other functional groups.
Common reagents used in these reactions include oxidizing agents like oxygen and reducing agents such as lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Bayleton BCF has a wide range of scientific research applications, including:
Chemistry: It is used as a strong Lewis acid catalyst in various organic synthesis reactions.
Biology: It is employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Research is ongoing to explore its potential as a drug delivery agent due to its unique chemical properties.
Industry: It is used in the production of high-performance materials and as a catalyst in polymerization reactions
Mecanismo De Acción
The mechanism of action of Bayleton BCF involves its strong Lewis acidity, which allows it to accept electron pairs from other molecules. This property makes it an effective catalyst in various chemical reactions. The molecular targets and pathways involved include the activation of substrates through coordination to the boron atom, facilitating subsequent chemical transformations .
Comparación Con Compuestos Similares
Bayleton BCF is unique due to its high thermal stability and strong Lewis acidity. Similar compounds include:
Triphenylborane: Less thermally stable and has lower Lewis acidity compared to this compound.
Boron Trifluoride: Stronger Lewis acid but less thermally stable.
Tris(perfluoro-para-tolyl)borane: Stronger Lewis acid but has different electronic properties due to the presence of para-fluorine atoms.
These comparisons highlight the uniqueness of this compound in terms of its stability and reactivity.
Propiedades
Número CAS |
92459-33-1 |
|---|---|
Fórmula molecular |
C33H34Cl5N7O6S |
Peso molecular |
834.0 g/mol |
Nombre IUPAC |
1-(4-chlorophenoxy)-3,3-dimethyl-1-(1,2,4-triazol-1-yl)butan-2-one;methyl N-(1H-benzimidazol-2-yl)carbamate;2-(1,1,2,2-tetrachloroethylsulfanyl)-3a,4,7,7a-tetrahydroisoindole-1,3-dione |
InChI |
InChI=1S/C14H16ClN3O2.C10H9Cl4NO2S.C9H9N3O2/c1-14(2,3)12(19)13(18-9-16-8-17-18)20-11-6-4-10(15)5-7-11;11-9(12)10(13,14)18-15-7(16)5-3-1-2-4-6(5)8(15)17;1-14-9(13)12-8-10-6-4-2-3-5-7(6)11-8/h4-9,13H,1-3H3;1-2,5-6,9H,3-4H2;2-5H,1H3,(H2,10,11,12,13) |
Clave InChI |
QRLULYOZBVMKIO-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C(=O)C(N1C=NC=N1)OC2=CC=C(C=C2)Cl.COC(=O)NC1=NC2=CC=CC=C2N1.C1C=CCC2C1C(=O)N(C2=O)SC(C(Cl)Cl)(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![2-[1-(3-Chlorophenyl)prop-2-enyl]-4-methylphenol](/img/structure/B14368357.png)
![{5-[Bis(2-chloroethyl)amino]-1H-indol-3-yl}acetic acid](/img/structure/B14368369.png)


![4-[(2-Phenylethyl)amino]butanamide](/img/structure/B14368389.png)


![[(1R,2S)-2-(2,5-Dimethoxyphenyl)cyclopentyl]methanesulfonic acid](/img/structure/B14368406.png)
![2,2,3-Trimethyl-3-[(methylsulfanyl)methyl]butanedinitrile](/img/structure/B14368409.png)
